molecular formula C18H13ClF3N3O4S B3035692 4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate CAS No. 338406-90-9

4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate

Cat. No. B3035692
CAS RN: 338406-90-9
M. Wt: 459.8 g/mol
InChI Key: LDBBNHARWKRULR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it may be synthesized using methods similar to those used for related compounds. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another method that could potentially be used .

Scientific Research Applications

Synthesis of Sulfur(VI) Fluorides

The compound has been utilized in the synthesis of sulfur(VI) fluorides, demonstrating its utility in creating a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This application is significant in the development of shelf-stable, crystalline reagents for sulfur(VI) fluoride synthesis, highlighting its role in facilitating oxidative C-H functionalization protocols (Hua Zhou et al., 2018).

Pesticidal Activity Screening

Another study explored the synthesis of novel derivatives of the compound and screened them for pesticidal activity. Although the derivatives did not reach the activity of the used standards, this research underlines the potential of such compounds in the development of new pesticidal agents (V. Konečný et al., 1997).

Multicomponent Reaction Synthesis

The compound has been involved in multicomponent reactions leading to novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones. This synthesis route exemplifies its versatility in creating highly functionalized compounds, which were corroborated through various spectroscopic methods and X-ray crystallography (A. Alizadeh et al., 2007).

Sulfonation Protocols

Research has also delved into the sulfonation of various related compounds, using chlorosulfonic acid in acetonitrile. This led to the development of a clean and simple protocol for the direct synthesis of corresponding sulfonyl chlorides, which could be easily converted into various sulfonamide derivatives. This study showcases the compound's role in improving the efficiency and selectivity of sulfonation reactions (T. Janosik et al., 2006).

Nonlinear Optical Analysis

Furthermore, the compound has been synthesized and analyzed for its nonlinear optical properties, indicating its potential application in the field of materials science for developing new π-conjugated organic materials with significant nonlinear optical behaviors (P. Antony et al., 2019).

properties

IUPAC Name

(4-acetamidophenyl) 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O4S/c1-11(26)24-13-4-6-14(7-5-13)29-30(27,28)16-3-2-8-25(16)17-15(19)9-12(10-23-17)18(20,21)22/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBBNHARWKRULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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